

# Batabulin sodium microtubule polymerization inhibition efficiency

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

Cat. No.: S548456

[Get Quote](#)

## Batabulin Sodium: Technical Profile

**Technical Overview** Batabulin (also known as T138067) is a synthetic antitumor agent that acts as a potent microtubule destabilizer. Its core mechanism involves **covalent and selective binding** to cysteine-239 of  $\beta$ 1,  $\beta$ 2, and  $\beta$ 4 tubulin isotypes, which leads to the disruption of microtubule polymerization [1] [2]. This disruption collapses the cellular cytoskeleton, induces G2/M cell cycle arrest, and ultimately triggers apoptotic cell death [1] [2]. It has shown effectiveness against multidrug-resistant (MDR) tumors [1].

Property	Detail
CAS Number	195533-98-3 (sodium salt) [1]
Molecular Formula	Information not available in search results
Molecular Weight	371.26 g/mol (for free acid, CAS 195533-53-0) [1] [2]
Purity	$\geq$ 98% [1]
Appearance	White to off-white solid powder [1] [2]

## Experimental Data & Protocols

### In Vitro Biological Activity

Batabulin demonstrates potent activity in cell-based assays. The data below summarizes its effects from referenced experiments [1] [2].

Assay Type	Cell Line	Tested Concentrations	Incubation Duration	Key Experimental Outcomes
Cell Cycle Analysis	MCF7	30 nM, 100 nM, 300 nM	24 hours	25–30% tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [1].
Apoptosis Analysis	MCF7	30 nM, 100 nM, 300 nM	24-48 hours	25-30% of cells showed apoptotic characteristics after 24h; 50-80% of the cell population was apoptotic after 48h at 100 nM [1].

### In Vivo Experimental Protocol

The following methodology has been used to evaluate Batabulin's efficacy in mouse models [1] [2].

- **Animal Model:** Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g, injected with CCRF-CEM cells [1].
- **Dosage:** 40 mg/kg [1].
- **Route of Administration:** Intraperitoneal (i.p.) injection [1].
- **Dosing Schedule:** Once per week; administered on days 5, 12, and 19 [1].
- **Reported Outcome:** Growth of drug-sensitive CCRF-CEM tumors was impaired [1].

## Stock Solution Preparation & Solubility

This table provides key information for handling Batabulin in the laboratory [1].

Property	Condition / Formulation	Details / Instructions
<b>Solubility in DMSO</b>	~100 mg/mL (~269.35 mM) [1]	Sonication is recommended to dissolve [2].
<b>In Vivo Formulation 1</b>	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1]	Sequentially add co-solvents from left to right; can achieve $\geq 2.5$ mg/mL (6.73 mM).
<b>In Vivo Formulation 2</b>	10% DMSO + 90% (20% SBE- $\beta$ -CD in Saline) [1]	Sequentially add co-solvents; can achieve $\geq 2.5$ mg/mL (6.73 mM).
<b>Storage</b>	Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2]	Avoid repeated freeze-thaw cycles.

## Frequently Asked Questions & Troubleshooting

**Q1: What is the primary mechanism of action of Batabulin?** A1: Batabulin is a microtubule-destabilizing agent. It covalently binds to cysteine residues on specific  $\beta$ -tubulin isotypes, inhibiting their polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis [1] [2] [3].

**Q2: My stock solution of Batabulin is not dissolving properly in DMSO. What should I do?** A2:

- **Confirm Purity:** Ensure you are using a high-purity compound ( $\geq 98\%$ ) [1].
- **Use Sonication:** The supplier explicitly recommends sonication to achieve a clear solution at 100 mg/mL [2].
- **Check Storage:** Ensure the powder has been stored correctly at -20°C and has not undergone degradation from repeated freeze-thaw cycles [2].

**Q3: I am not observing the expected cytotoxic effect or G2/M arrest in my cell assays. What could be wrong?** A3:

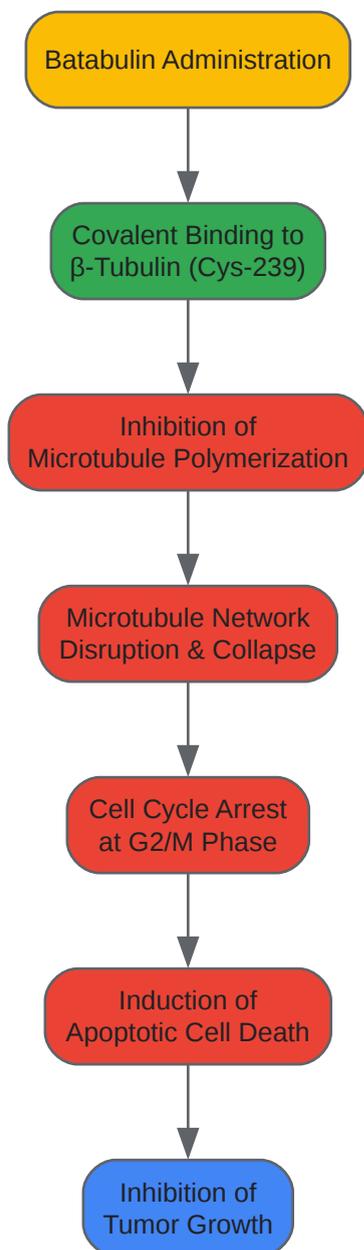
- **Verify Concentration Range:** Ensure you are using effective concentrations. Literature reports activity in the **30-300 nM** range in MCF7 cells [1] [2].
- **Check Incubation Time:** Apoptotic effects may be more pronounced after **48 hours** of exposure compared to 24 hours [1] [2].
- **Confirm Cell Line Sensitivity:** While Batabulin is effective against multiple tumor types, verify its activity in your specific cell line.

**Q4: Can Batabulin be used to model inhibition of the colchicine binding site?** A4: While Batabulin is a known tubulin inhibitor, it binds covalently to  $\beta$ -tubulin. Classic colchicine-site inhibitors (like verubulin) typically bind reversibly [3]. Therefore, Batabulin may not be a direct model for all colchicine-site inhibitors due to its irreversible binding mechanism.

## Mechanism of Action Diagram

The following Graphviz DOT code generates a flowchart illustrating the mechanistic pathway of Batabulin.

## Batabulin Mechanism: Microtubule Disruption to Apoptosis



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. | antitumor agent | CAS# 195533-53-0 | tubulin Batabulin inhibitor [invivochem.com]
2. | Apoptosis | Batabulin Associated | TargetMol Microtubule [targetmol.com]
3. Verubulin - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Batabulin sodium microtubule polymerization inhibition efficiency]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548456#batabulin-sodium-microtubule-polymerization-inhibition-efficiency>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)